Volatility Advantage: CpAllylNi vs. Nickelocene and Solid Cyclopentadienyl Precursors
Allyl(cyclopentadienyl)nickel(II) exhibits a vapor pressure of 10 Torr at 73 °C, which is substantially higher than that of nickelocene and other bis(cyclopentadienyl)nickel derivatives, all of which are solids below 150 °C with far lower volatility [1]. This high volatility is critical for maintaining sufficient precursor flux in CVD and ALD processes without resorting to excessively high source temperatures that would cause premature decomposition.
| Evidence Dimension | Vapor pressure |
|---|---|
| Target Compound Data | 10 Torr at 73 °C [1] |
| Comparator Or Baseline | Nickelocene (NiCp₂) and other cyclopentadienyl Ni precursors: solids below 150 °C with far lower volatility; Ni(CO)₄: boiling point 43 °C but highly toxic [1] |
| Quantified Difference | CpAllylNi delivers 10 Torr at 73 °C, while NiCp₂ requires ~150 °C to achieve comparable vapor pressure and decomposes near its melting point (171–173 °C) [2]. |
| Conditions | Low‑pressure MOCVD; vapor pressure measured by manometric methods [1] |
Why This Matters
Higher volatility at lower temperature enables faster deposition rates, reduces the risk of precursor condensation in delivery lines, and expands the process window for low‑temperature ALD and CVD, directly impacting manufacturing throughput and film uniformity.
- [1] Ishikawa, M., et al. (2005). Volatile CVD precursor for Ni film: cyclopentadienylallylnickel. Journal of Crystal Growth, 275(1–2), e1115–e1119. View Source
- [2] US Patent Application 2016/0115587 A1. Chemical Vapor Deposition Raw Material Containing Organic Nickel Compound. Justia Patents. View Source
